An In-Depth Technical Guide to the Physicochemical Properties of 6-Boc-2-hydroxy-6-azaspiro[3.5]nonane
An In-Depth Technical Guide to the Physicochemical Properties of 6-Boc-2-hydroxy-6-azaspiro[3.5]nonane
Introduction: The Rising Prominence of Azaspiro[3.5]nonanes in Medicinal Chemistry
In the landscape of modern drug discovery, there is a continuous drive to explore novel chemical space to identify scaffolds that offer improved pharmacological profiles. Azaspirocycles, characterized by their rigid, three-dimensional structures, have emerged as a compelling class of building blocks.[1][2] These scaffolds offer a departure from the "flatland" of traditional aromatic compounds, providing distinct vectors for substitution that can lead to enhanced target affinity and selectivity.[2] Furthermore, the incorporation of spirocyclic systems can favorably modulate key physicochemical properties such as solubility, lipophilicity, and metabolic stability, which are critical for the development of successful drug candidates.[3]
This guide focuses on a specific member of this class, 6-Boc-2-hydroxy-6-azaspiro[3.5]nonane, a versatile intermediate for the synthesis of more complex bioactive molecules. The azaspiro[3.5]nonane core, in particular, has garnered significant attention for its role in the development of potent agonists for G protein-coupled receptor 119 (GPR119), a promising target for the treatment of type 2 diabetes and related metabolic disorders.[4][5][6] This document provides a comprehensive overview of the core physicochemical properties of 6-Boc-2-hydroxy-6-azaspiro[3.5]nonane, detailed experimental protocols for their determination, and insights into its synthesis and applications, tailored for researchers, scientists, and drug development professionals.
Core Physicochemical Properties
A thorough understanding of a compound's physicochemical properties is fundamental to its application in drug discovery and development. The following table summarizes the key known and predicted properties of 6-Boc-2-hydroxy-6-azaspiro[3.5]nonane.
| Property | Value | Source |
| Chemical Structure | PubChem CID: 71239726 | |
| Molecular Formula | C₁₃H₂₃NO₃ | [7] |
| Molecular Weight | 241.33 g/mol | [8] |
| CAS Number | 1419101-54-4 | [9] |
| Appearance | Expected to be a white to off-white crystalline powder or a colorless oil. A structurally similar compound, 6-(tert-butoxycarbonyl)-6-azaspiro[3.5]nonane-2-carboxylic acid, is a white to off-white crystalline powder.[10] | Inferred from related compounds |
| Melting Point | Not experimentally determined. The related 6-(tert-butoxycarbonyl)-6-azaspiro[3.5]nonane-2-carboxylic acid has a melting point of 140-145 °C.[10] | Inferred from related compounds |
| Boiling Point | Not determined. | |
| Solubility | Expected to be sparingly soluble in water and moderately soluble in organic solvents such as methanol, ethanol, and dimethyl sulfoxide (DMSO).[10] | Inferred from related compounds |
| pKa | Not experimentally determined. The basicity of the nitrogen atom is significantly reduced due to the electron-withdrawing nature of the Boc protecting group. | |
| logP (XLogP3-AA) | 1.6 | [11] |
Synthesis and Purification
The synthesis of 6-Boc-2-hydroxy-6-azaspiro[3.5]nonane can be envisioned through a multi-step sequence starting from commercially available materials. A plausible synthetic workflow is outlined below, based on established methodologies for the construction of azaspirocyclic systems.[12][13]
Caption: A generalized synthetic workflow for 6-Boc-2-hydroxy-6-azaspiro[3.5]nonane.
Proposed Synthetic Protocol:
-
Step 1: Synthesis of a Suitable Piperidine Precursor: The synthesis would likely commence with a commercially available, appropriately functionalized piperidine derivative, such as 1-Boc-4-piperidone.
-
Step 2: Formation of the Cyclobutane Ring: A key step involves the construction of the four-membered ring. This can be achieved through various methods, such as a [2+2] cycloaddition reaction. For instance, the enamine of 1-Boc-4-piperidone could react with an appropriate ketene precursor.
-
Step 3: Reduction of the Spirocyclic Ketone: The resulting 6-Boc-2-oxo-6-azaspiro[3.5]nonane would then be reduced to the corresponding alcohol. This reduction can be accomplished using a variety of reducing agents, such as sodium borohydride in a protic solvent like methanol or ethanol, to afford 6-Boc-2-hydroxy-6-azaspiro[3.5]nonane.
-
Step 4: Purification: The final product would be purified by column chromatography on silica gel to yield the pure compound.
Experimental Protocols for Physicochemical Characterization
The following section details the standard experimental procedures for determining the key physicochemical properties of 6-Boc-2-hydroxy-6-azaspiro[3.5]nonane.
Caption: Workflow for the comprehensive physicochemical characterization of the target compound.
Melting Point Determination
The melting point is a crucial indicator of purity. For a crystalline solid, a sharp melting range is indicative of high purity.
-
Methodology:
-
A small amount of the dried, crystalline sample is packed into a capillary tube.
-
The capillary tube is placed in a calibrated melting point apparatus.
-
The sample is heated at a controlled rate (e.g., 1-2 °C per minute).
-
The temperature at which the first drop of liquid appears (onset) and the temperature at which the entire sample becomes a clear liquid (completion) are recorded as the melting range.
-
Solubility Determination
Solubility in aqueous and organic media is a critical parameter for drug candidates, influencing their absorption and formulation.
-
Methodology (Shake-Flask Method):
-
An excess amount of the compound is added to a known volume of the solvent (e.g., water, phosphate-buffered saline, methanol, DMSO) in a sealed vial.
-
The mixture is agitated at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.
-
The suspension is then filtered or centrifuged to remove the undissolved solid.
-
The concentration of the compound in the clear supernatant is determined by a suitable analytical method, such as high-performance liquid chromatography (HPLC) with UV detection or mass spectrometry.
-
pKa Determination
The acid dissociation constant (pKa) is essential for understanding the ionization state of a molecule at different pH values, which affects its solubility, permeability, and target binding.
-
Methodology (Potentiometric Titration):
-
A solution of the compound of known concentration is prepared in a suitable solvent (e.g., water or a water/co-solvent mixture).
-
The solution is titrated with a standardized solution of a strong acid (e.g., HCl) or a strong base (e.g., NaOH).
-
The pH of the solution is monitored throughout the titration using a calibrated pH meter.
-
The pKa is determined from the titration curve, typically as the pH at which the compound is half-ionized.
-
logP Determination
The octanol-water partition coefficient (logP) is a measure of a compound's lipophilicity, which is a key determinant of its absorption, distribution, metabolism, and excretion (ADME) properties.
-
Methodology (Shake-Flask Method):
-
A known amount of the compound is dissolved in a mixture of n-octanol and water (or a suitable buffer) in a sealed container.
-
The mixture is shaken vigorously to allow for partitioning of the compound between the two phases and then allowed to stand for the phases to separate completely.
-
The concentration of the compound in both the n-octanol and aqueous phases is determined analytically.
-
The logP is calculated as the base-10 logarithm of the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.
-
Spectroscopic Characterization
Spectroscopic techniques are indispensable for confirming the chemical structure and purity of a synthesized compound.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: Provides information about the number and types of protons in the molecule and their connectivity. Expected signals would include those for the Boc group (a singlet around 1.4 ppm), the protons of the piperidine and cyclobutane rings, and the proton of the hydroxyl group.
-
¹³C NMR: Shows the number and types of carbon atoms. Characteristic signals would be observed for the carbonyl and quaternary carbons of the Boc group, as well as the carbons of the spirocyclic framework.[14][15][16]
-
-
Infrared (IR) Spectroscopy:
-
Provides information about the functional groups present. Key expected vibrational bands would include a broad O-H stretch for the hydroxyl group (around 3200-3600 cm⁻¹), C-H stretches for the aliphatic rings (around 2850-3000 cm⁻¹), and a strong C=O stretch for the carbamate of the Boc group (around 1680-1700 cm⁻¹).
-
-
Mass Spectrometry (MS):
-
Determines the molecular weight of the compound and can provide information about its structure through fragmentation patterns. The expected molecular ion peak ([M+H]⁺) would be at m/z 242.1751.[7]
-
Applications in Drug Discovery
The 6-Boc-2-hydroxy-6-azaspiro[3.5]nonane scaffold is a valuable building block for the synthesis of novel drug candidates. The presence of the Boc-protected nitrogen and the hydroxyl group allows for orthogonal functionalization, enabling the exploration of structure-activity relationships.
As previously mentioned, a significant application of the azaspiro[3.5]nonane core is in the development of GPR119 agonists.[4][5] GPR119 is a Gs-coupled receptor primarily expressed in pancreatic β-cells and intestinal L-cells. Its activation leads to an increase in intracellular cyclic AMP (cAMP) levels, which in turn stimulates glucose-dependent insulin secretion and the release of incretin hormones such as glucagon-like peptide-1 (GLP-1). This dual mechanism makes GPR119 an attractive target for the treatment of type 2 diabetes.
Caption: Simplified GPR119 signaling pathway initiated by an azaspiro[3.5]nonane-based agonist.
Conclusion
6-Boc-2-hydroxy-6-azaspiro[3.5]nonane is a valuable and versatile building block in medicinal chemistry. Its rigid, three-dimensional structure and the potential for orthogonal functionalization make it an attractive scaffold for the development of novel therapeutics. A comprehensive understanding of its physicochemical properties, as detailed in this guide, is paramount for its effective utilization in drug discovery programs. The established protocols for its characterization provide a robust framework for researchers to assess its quality and behavior, ultimately facilitating the design and synthesis of new and improved drug candidates targeting a range of diseases, most notably metabolic disorders.
References
-
Design, synthesis and biological evaluation of novel 7-azaspiro[3.5]nonane derivatives as GPR119 agonists. PubMed. Available from: [Link]
-
Design, synthesis and biological evaluation of novel 7-azaspiro[3.5]nonane derivatives as GPR119 agonists. LookChem. Available from: [Link]
-
SUPPLEMENTARY INFORMATION. Macmillan Group - Princeton University. Available from: [https://chemistry.princeton.edu/macmillan/wp-content/uploads/sites/9 Macmillan Group/files/terrett_si_final.pdf]([Link] Macmillan Group/files/terrett_si_final.pdf)
-
Supplementary Information. The Royal Society of Chemistry. Available from: [Link]
-
7-Oxa-2-azaspiro(3.5)nonane | C7H13NO | CID 21030011. PubChem. Available from: [Link]
-
7-Azaspiro(3.5)nonane | C8H15N | CID 20277171. PubChem. Available from: [Link]
-
oxa-2-azaspiro[3.5]nonane-1-carboxylic Acid for Drug Design. French-Ukrainian Journal of Chemistry. Available from: [Link]
-
13C NMR Spectrum (1D, 252 MHz, H2O, predicted) (NP0300263). NP-MRD. Available from: [Link]
-
tert-butyl 2-hydroxy-6-azaspiro[3.5]nonane-6-carboxylate. Appretech Scientific Limited. Available from: [Link]
-
Synthesis of Azaspirocycles and their Evaluation in Drug Discovery. ResearchGate. Available from: [Link]
-
Discovery of the oxazabicyclo[3.3.1]nonane derivatives as potent and orally active GPR119 agonists. ResearchGate. Available from: [Link]
-
13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions. MDPI. Available from: [Link]
-
6-boc-2-hydroxy-6-azaspiro[3.5]nonane. PubChemLite. Available from: [Link]
-
Synthesis of tert-Butyl 6-Oxo-2-azaspiro[3.3]heptane-2-carboxylate. ResearchGate. Available from: [Link]
-
6-Boc-1-oxo-2,6-diazaspiro[3.5]nonane | C12H20N2O3 | CID 56962202. PubChem. Available from: [Link]
-
NMR Spectroscopy :: 13C NMR Chemical Shifts. Organic Chemistry Data. Available from: [Link]
-
Have spirocyclic scaffolds been properly utilized in recent drug discovery efforts?. HitGen. Available from: [Link]
-
13C NMR Spectroscopic Data (6 in ppm) for Compounds 2, 6, 8 and 10 in. ResearchGate. Available from: [Link]
-
Nonane | C9H20 | CID 8141. PubChem. Available from: [Link]
-
7-BOC-7-AZASPIRO[3.5]NONANE-2-METHANOL. INDOFINE Chemical Company. Available from: [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. CN111620869A - Synthesis method of tert-butyl-1, 7-diazaspiro [3.5] nonane-1-formylester - Google Patents [patents.google.com]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. Design, synthesis and biological evaluation of novel 7-azaspiro[3.5]nonane derivatives as GPR119 agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Design, synthesis and biological evaluation of novel 7-azaspiro[3.5]nonane derivatives as GPR119 agonists-Science-Chemical Encyclopedia-lookchem [m.lookchem.com]
- 7. PubChemLite - 6-boc-2-hydroxy-6-azaspiro[3.5]nonane (C13H23NO3) [pubchemlite.lcsb.uni.lu]
- 8. 6-Boc-2-hydroxy-6-azaspiro[3.5]nonane - CAS:1419101-54-4 - Sunway Pharm Ltd [3wpharm.com]
- 9. 6-Boc-2-hydroxy-6-azaspiro[3.5]nonane | 1419101-54-4 [chemicalbook.com]
- 10. chemshuttle.com [chemshuttle.com]
- 11. 6-Azaspiro[3.5]nonane-6-carboxylic acid, 2-hydroxy-, 1,1-d… [cymitquimica.com]
- 12. tert-butyl 2-oxo-7-azaspiro[3.5]nonane-7-carboxylate | 203661-69-2 [chemicalbook.com]
- 13. researchgate.net [researchgate.net]
- 14. mdpi.com [mdpi.com]
- 15. organicchemistrydata.org [organicchemistrydata.org]
- 16. researchgate.net [researchgate.net]
